molecular formula C22H24N4O4 B2392102 (4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone CAS No. 1251600-72-2

(4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone

Cat. No.: B2392102
CAS No.: 1251600-72-2
M. Wt: 408.458
InChI Key: LDDOFDIUHWANBW-UHFFFAOYSA-N
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Description

(4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone typically involves multi-step organic reactions. One common approach includes the initial formation of the naphthyridine core, followed by the introduction of the dimethoxyphenyl group through a coupling reaction. The morpholino group is then added via nucleophilic substitution. The reaction conditions often require the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates. The purification process typically involves chromatography techniques to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

(4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone lies in its combined structural features, which confer specific chemical reactivity and biological activity not observed in simpler analogs .

Properties

IUPAC Name

[4-(3,4-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-14-4-6-16-20(25-15-5-7-18(28-2)19(12-15)29-3)17(13-23-21(16)24-14)22(27)26-8-10-30-11-9-26/h4-7,12-13H,8-11H2,1-3H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDOFDIUHWANBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)OC)C(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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